

Quantitative analysis of Iodine Green stained slides

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Compound of Interest

Compound Name: Iodine Green

Cat. No.: B1242079

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Application Note & Protocol

Topic: Quantitative Analysis of **Iodine Green** Stained Slides for Chromatin Assessment

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the quantitative analysis of chromatin using **Iodine Green** staining on histological or cytological slides. **Iodine Green** is a traditional triphenylmethane dye that binds to nucleic acids, historically used for qualitative visualization of chromatin and amyloid deposits.^{[1][2][3][4]} While modern fluorescent dyes offer higher sensitivity and specificity for DNA quantification, this application note details a robust colorimetric method for quantitative analysis of **Iodine Green** staining using digital image analysis. This approach is valuable for assessing relative changes in nuclear DNA content, which can be an indicator of cell proliferation, apoptosis, or ploidy status in response to therapeutic agents or experimental conditions. The protocol outlines procedures for sample preparation, staining, digital imaging, and subsequent quantitative analysis using open-source software.

Principle of the Method

Iodine Green is a cationic dye that electrostatically binds to the anionic phosphate backbone of nucleic acids, primarily DNA within the cell nucleus.^[1] The intensity of the resulting green stain is proportional to the density of chromatin. This relationship allows for the quantification of relative DNA content through digital densitometry.

The workflow involves staining the biological specimen, capturing high-resolution digital images under standardized lighting conditions, and using image analysis software to measure the color intensity within segmented nuclei. By calculating the integrated optical density, researchers can obtain a quantitative value that correlates with the amount of stain and, by extension, the relative amount of nuclear DNA.

Applications

- **Pharmacodynamics:** Assessing the effects of cytotoxic or cytostatic drugs on the cell cycle by measuring changes in the distribution of nuclear DNA content within a cell population.
- **Toxicology:** Identifying cellular stress or damage indicated by nuclear condensation (pyknosis) or fragmentation (karyorrhexis).
- **Cell Biology Research:** Quantifying changes in chromatin content during cellular processes like differentiation, senescence, or apoptosis.
- **High-Throughput Screening:** A simplified colorimetric alternative for preliminary screens of compounds affecting cell proliferation.

Experimental Protocol

This protocol provides a step-by-step methodology for the staining and quantitative analysis of paraffin-embedded tissue sections.

Required Materials

- **Reagents:**
 - **Iodine Green** powder (C.I. 42556)
 - Distilled or deionized water
 - Acetic acid, glacial
 - Xylene
 - Ethanol (100%, 95%, 70%)

- Mounting medium (e.g., DPX)
- Equipment:
 - Microscope slides
 - Staining jars
 - Bright-field microscope with a calibrated digital camera
 - Image analysis software (e.g., ImageJ/Fiji)

Reagent Preparation

1% Acetic **Iodine Green** Staining Solution:

- Dissolve 1 gram of **Iodine Green** powder in 100 mL of distilled water.
- Stir until fully dissolved. The solution may require gentle warming.
- Add 1 mL of glacial acetic acid to the solution and mix well.
- Filter the solution using Whatman No. 1 filter paper before use. Store in a dark bottle at 4°C.

Staining Procedure for Paraffin Sections

- Deparaffinization: Immerse slides in Xylene for 2x5 minutes.
- Rehydration:
 - Immerse in 100% Ethanol for 2x3 minutes.
 - Immerse in 95% Ethanol for 3 minutes.
 - Immerse in 70% Ethanol for 3 minutes.
 - Rinse in distilled water for 5 minutes.
- Staining: Immerse slides in the 1% Acetic **Iodine Green** solution for 10 minutes.

- Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
- Dehydration:
 - Immerse in 95% Ethanol for 30 seconds.
 - Immerse in 100% Ethanol for 2x2 minutes.
- Clearing: Immerse in Xylene for 2x3 minutes.
- Mounting: Apply a coverslip using a permanent mounting medium.

Image Acquisition

- Microscope Setup: Use a bright-field microscope. Perform Köhler illumination to ensure even lighting across the field of view.
- White Balance: Calibrate the camera's white balance using a blank area of the slide.
- Image Capture: Acquire images at 20x or 40x magnification. Save images in a lossless format (e.g., TIFF). Critical: All imaging parameters (light intensity, exposure time, camera gain) must remain constant for all slides within an experiment to ensure comparability.

Quantitative Data Analysis Workflow

The following workflow uses ImageJ or Fiji, a freely available scientific image analysis software.

- Open Image: Launch ImageJ/Fiji and open the captured TIFF image.
- Color Deconvolution:
 - Navigate to Image > Color > Colour Deconvolution.
 - Select "H&E" from the dropdown menu as a starting point. The green stain is mathematically separated into its own channel. For better accuracy, a custom vector for **Iodine Green** can be defined.
 - The result will be three new grayscale images. The image corresponding to the green channel (often labeled 'Colour_3') will be used for analysis.

- **Set Scale:** If not set by the microscope software, calibrate the image pixel dimensions using Analyze > Set Scale.
- **Image Segmentation (Nuclei Isolation):**
 - On the green channel image, navigate to Image > Adjust > Threshold.
 - Adjust the threshold sliders to create a binary mask that accurately covers all nuclei.
 - Click Apply.
 - To separate touching nuclei, use Process > Binary > Watershed.
- **Set Measurements:**
 - Navigate to Analyze > Set Measurements.
 - Select Area, Mean gray value, and Integrated density. Ensure Limit to threshold is checked.
- **Analyze Particles:**
 - Navigate to Analyze > Analyze Particles.
 - Set a reasonable size filter (in μm^2) to exclude small debris.
 - Select Display results and Add to Manager.
 - Click OK. The software will automatically identify each nucleus and calculate the selected parameters.
- **Data Export:** The results table can be saved as a .csv file for further analysis in spreadsheet or statistical software.

Data Presentation

Quantitative data should be organized to facilitate clear comparison between experimental groups.

Table 1: Per-Nucleus Raw Data Output

Nucleus ID	Area (µm²)	Mean Gray Value	Integrated Density
1	45.6	154.3	7036.1
2	52.1	161.8	8430.0
3	48.9	158.0	7726.2
...

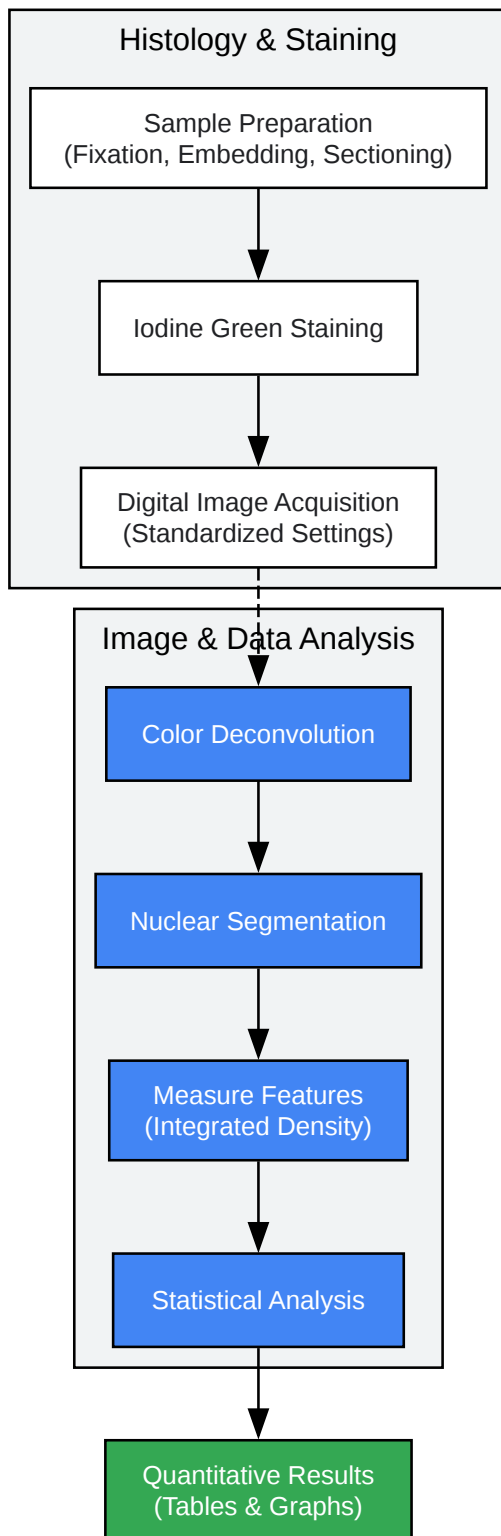
Table 2: Summary Statistics by Experimental Condition

Group	N (Nuclei Count)	Mean Integrated Density (± SD)	Median Integrated Density
Control	1521	7854.3 ± 1245.7	7810.5
Drug A (10 µM)	1489	6102.9 ± 987.2	6055.1
Drug B (10 µM)	1603	9945.1 ± 1560.4	9901.7

Visualizations and Workflows

Diagrams

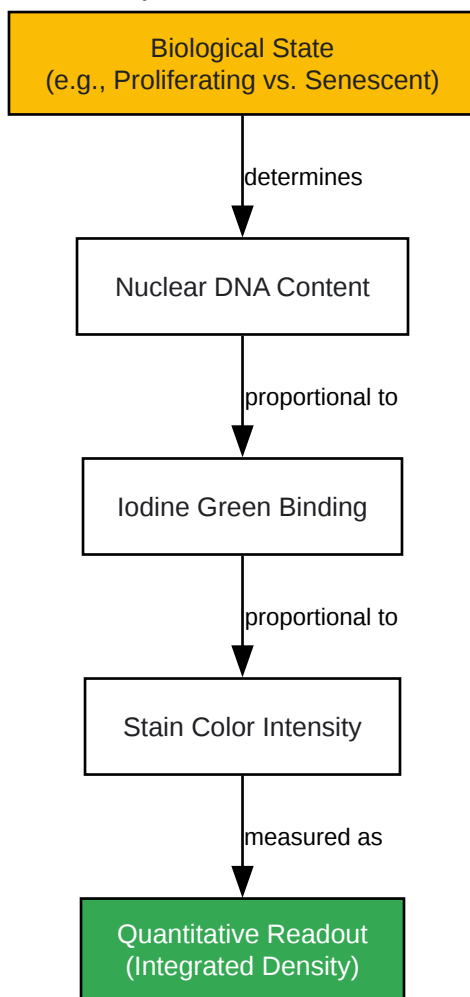
Quantitative Analysis Workflow



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Caption: Experimental workflow from sample preparation to quantitative results.

Principle of Quantification



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Caption: Logical relationship for **Iodine Green**-based chromatin quantification.

Caption: Conceptual link of a proliferation pathway to the measured endpoint.

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References

- 1. Iodine Green | 33231-00-4 | Benchchem [benchchem.com]
- 2. IODINE GREEN | East India Chemicals International Estd.1995 [eastindiachemicals.com]
- 3. Iodine Green | C27H35Cl2N3 | CID 9956454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iodine green, Hi-Cert™ [himedialabs.com]
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